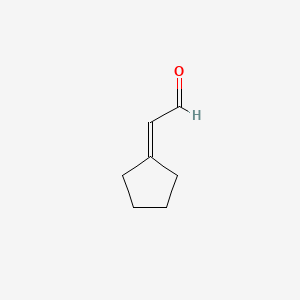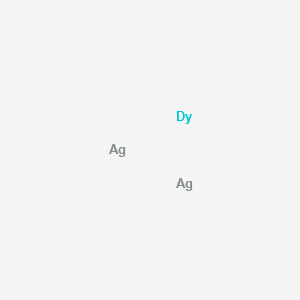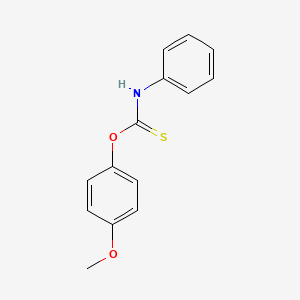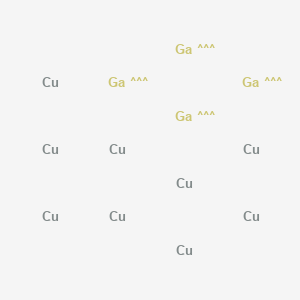
Cobalt--praseodymium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-praseodymium (3/1) is a compound that combines cobalt and praseodymium in a 3:1 ratio. This compound is part of the broader category of rare-earth metal compounds, which are known for their unique chemical and physical properties. Praseodymium is a member of the lanthanide series and is often used in various high-tech applications due to its magnetic, electrical, and optical properties . Cobalt, on the other hand, is a transition metal known for its magnetic properties and its use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt-praseodymium (3/1) typically involves solid-state reactions. One common method is the solid-state reaction process, where cobalt and praseodymium oxides are mixed in the desired stoichiometric ratio and heated at high temperatures to form the compound . This process often requires temperatures ranging from 800°C to 1200°C and may involve multiple heating and grinding steps to ensure complete reaction and homogeneity of the final product .
Industrial Production Methods: In an industrial setting, the production of cobalt-praseodymium (3/1) may involve more advanced techniques such as sol-gel methods, co-precipitation, or hydrothermal synthesis. These methods allow for better control over the particle size and morphology of the final product, which can be crucial for specific applications . For example, the sol-gel method involves the transition of a solution into a solid gel phase, followed by drying and calcination to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cobalt-praseodymium (3/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, praseodymium can exist in multiple oxidation states, such as +3 and +4, which allows it to participate in redox reactions . Cobalt, similarly, can exist in +2 and +3 oxidation states and can form various coordination complexes .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-praseodymium (3/1) include acids like hydrochloric acid and sulfuric acid, which can dissolve the compound to form aqueous solutions of the respective metal ions . Oxidizing agents such as oxygen or hydrogen peroxide can be used to oxidize the metals to higher oxidation states .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt-praseodymium (3/1) in the presence of oxygen can lead to the formation of oxides such as cobalt(II) oxide and praseodymium(IV) oxide . Reduction reactions can yield lower oxidation state compounds or even the elemental metals .
Scientific Research Applications
Cobalt-praseodymium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In materials science, it is used in the development of advanced ceramics and magnetic materials . In biology and medicine, cobalt-praseodymium (3/1) is being explored for its potential use in imaging and as a contrast agent in magnetic resonance imaging (MRI) . Additionally, its magnetic properties make it useful in the development of high-performance magnets and electronic devices .
Mechanism of Action
The mechanism by which cobalt-praseodymium (3/1) exerts its effects is largely dependent on its chemical and physical properties. At the molecular level, the compound can interact with various molecular targets through coordination chemistry, where the metal ions form complexes with ligands . These interactions can influence the electronic and magnetic properties of the compound, making it useful in various applications . For example, in catalysis, the metal ions can activate substrates and facilitate chemical reactions through electron transfer processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cobalt-praseodymium (3/1) include other rare-earth metal and transition metal combinations, such as neodymium-cobalt and samarium-cobalt compounds . These compounds also exhibit unique magnetic and electronic properties and are used in similar applications .
Uniqueness: What sets cobalt-praseodymium (3/1) apart from these similar compounds is its specific combination of properties. Praseodymium’s ability to exist in multiple oxidation states and its strong magnetic properties, combined with cobalt’s well-known magnetic and catalytic properties, make this compound particularly versatile . This versatility allows it to be used in a wider range of applications, from advanced materials to catalysis and beyond .
Properties
CAS No. |
12187-45-0 |
|---|---|
Molecular Formula |
Co3Pr |
Molecular Weight |
317.70724 g/mol |
IUPAC Name |
cobalt;praseodymium |
InChI |
InChI=1S/3Co.Pr |
InChI Key |
YLFYDQZRRAMUIR-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


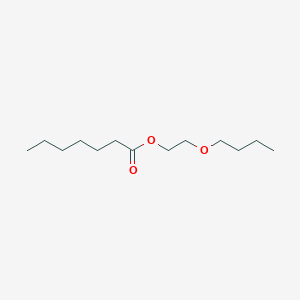
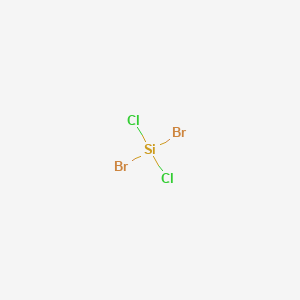
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

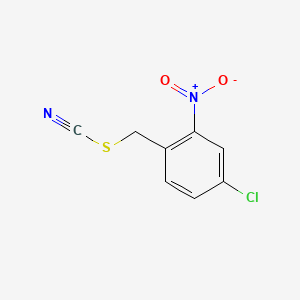
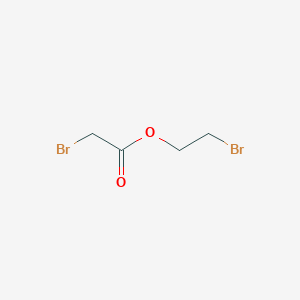
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
